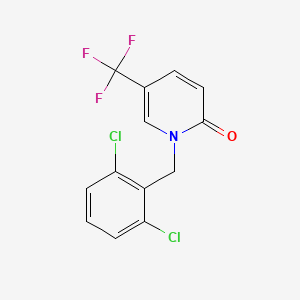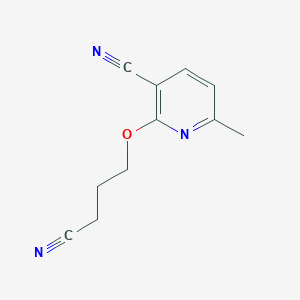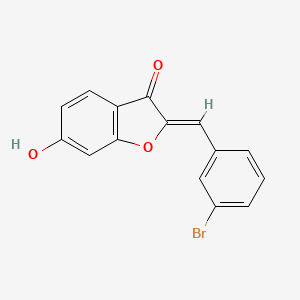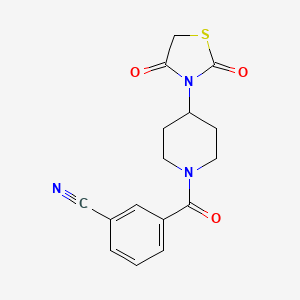
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone (DCBT-FP) is a synthetic organic compound with a unique structure that has been studied for its potential applications in the fields of medicine, chemistry, and engineering. DCBT-FP has been used as a building block in the synthesis of various compounds, and has been studied for its potential as a therapeutic agent. Additionally, this paper will outline the future directions for further research on the compound.
科学的研究の応用
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been investigated for its potential applications in the fields of medicine, chemistry, and engineering. In medicine, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential as a therapeutic agent. In chemistry, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been used as a building block in the synthesis of various compounds. In engineering, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential applications in the development of new materials.
作用機序
The mechanism of action of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone may act as an inhibitor of certain enzymes and may also interact with certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone are not yet fully understood. However, it has been shown to have some anti-inflammatory and antioxidant activity in animal studies. Additionally, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been shown to have some cytotoxic activity in vitro.
実験室実験の利点と制限
The advantages of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its availability, its low cost, and its stability. The limitations of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its limited solubility in water and other solvents and its potential toxicity.
将来の方向性
Future research on 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in medicine, chemistry, and engineering. Finally, further research should be conducted to investigate the potential toxicity of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone and to develop methods to reduce its toxicity.
合成法
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone can be synthesized by a three-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzaldehyde with trifluoroacetic acid in the presence of a base, such as sodium hydroxide, to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one. The second step involves the oxidation of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one with potassium permanganate to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone. The third step involves the reduction of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone with sodium borohydride to form the desired product, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-10-2-1-3-11(15)9(10)7-19-6-8(13(16,17)18)4-5-12(19)20/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYOMVEWKDWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanesulfonamide](/img/structure/B2621583.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/no-structure.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide](/img/structure/B2621589.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2621594.png)
![(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2621596.png)

![1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621599.png)
![7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2621602.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)